3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
Description
3-Methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione characterized by a 3-methyl group, a 7-(3-methylbenzyl) substituent, and an 8-sulfanyl (thiol) moiety. Its molecular formula is C₁₆H₁₉N₅O₃, with an average molecular mass of 329.36 g/mol and a monoisotopic mass of 329.1488 g/mol .
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-sulfanylidene-9H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-4-3-5-9(6-8)7-18-10-11(15-14(18)21)17(2)13(20)16-12(10)19/h3-6H,7H2,1-2H3,(H,15,21)(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHWSGPPNXMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(NC2=S)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
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Thietanyl Protection at N7 :
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Substrate : 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
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Reagent : 2-Chloromethylthiirane.
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Conditions : Alkylation under basic conditions (e.g., K₂CO₃) to form 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione.
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Purpose : Prevents unintended alkylation at N7 during subsequent steps.
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N1 Alkylation :
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Thietane Deprotection :
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C8 Sulfanylation :
| Reagent | Role | Conditions | Reference |
|---|---|---|---|
| 2-Chloromethylthiirane | N7 Protection | K₂CO₃, RT | |
| 3-Methylbenzyl chloride | N1 Alkylation | K₂CO₃, DMF, RT | |
| NaSH | C8 Sulfanylation | DMSO, 60–80°C |
Cyclization via Imidazole Precursors
This method constructs the purine core from imidazole intermediates, enabling precise substitution patterns.
Key Steps
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Imidazole Functionalization :
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Purine Ring Formation :
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C8 Sulfanylation :
Photochemical Radical Substitution
This method exploits UV irradiation to generate reactive intermediates at C8.
Key Steps
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Starting Material :
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Photolysis :
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Thiol Trapping :
Direct Nucleophilic Substitution at C8
A straightforward method for introducing sulfanyl groups at C8.
Key Steps
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Substrate :
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Reaction :
| Leaving Group | Nucleophile | Solvent | Base | Yield | Reference |
|---|---|---|---|---|---|
| Bromine | NaSH | DMSO | K₂CO₃ | Moderate | |
| Bromine | Thiophenol | DMF | DBU | High |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Applications |
|---|---|---|---|
| Alkylation + Substitution | High regioselectivity, scalable | Multi-step, thietane oxidation required | Industrial synthesis, complex targets |
| Cyclization | Constructs core in one step | Requires orthogonal protecting groups | Library generation, diverse analogs |
| Photochemical | Mild conditions, radical versatility | Solvent choice critical, low throughput | Academic research, novel derivatives |
| Direct Substitution | Simple, cost-effective | Limited to bromine precursors | Late-stage functionalization |
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfanyl group or reduce other functional groups.
Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
Adenosine Receptor Modulation
The compound has been identified as a modulator of adenosine receptors, particularly the A3 subtype. This receptor is implicated in inflammatory processes and has been targeted for conditions such as rheumatoid arthritis and psoriasis. Studies indicate that compounds interacting with A3 adenosine receptors can exhibit anti-inflammatory effects and may serve as a basis for new therapies in inflammatory diseases .
Anticancer Activity
Research has shown that purine derivatives can inhibit tumor growth and angiogenesis. The compound's ability to interfere with signaling pathways involved in cancer cell proliferation positions it as a potential anticancer agent. For instance, studies on glioblastoma multiforme have demonstrated that similar compounds can block endothelial cell tube formation, crucial for tumor vascularization .
Neuroprotective Effects
The modulation of adenosine receptors also suggests potential neuroprotective applications. By influencing neurotransmitter release and neuronal excitability, this compound could be explored for treating neurodegenerative diseases where adenosine signaling plays a pivotal role.
Case Studies
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Structural and Functional Insights
This contrasts with smaller substituents (e.g., methyl in CP-8 or pentyl in ), which may reduce binding specificity. Benzyl or substituted benzyl groups (e.g., in Compound 15 and ) are common in receptor antagonists, suggesting the target compound could modulate similar pathways.
Position 8 Modifications: The sulfanyl (SH) group in the target compound offers redox activity and metal-binding capacity, distinguishing it from methylsulfanyl ( ) or bromo ( ) derivatives. This group is analogous to the 8-mercapto scaffold in SIRT3 inhibitors , which impair cancer cell proliferation via metabolic interference. Styryl groups (e.g., in Istradefylline ) enhance adenosine A2A receptor antagonism, while aryl or alkylsulfanyl groups ( ) may optimize pharmacokinetic properties like half-life.
Biological Activity Trends: Electron-withdrawing groups (e.g., bromo in CP-8 ) are often used as synthetic intermediates for further functionalization. Lipophilic substituents (e.g., decylsulfanyl in ) improve blood-brain barrier penetration, relevant for CNS-targeted drugs. Hydroxy or amino groups ( ) enhance solubility but may reduce metabolic stability.
Biological Activity
3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine class of heterocyclic compounds. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C14H14N4O2S
- CAS Number : [Not specified]
- Molecular Weight : 302.35 g/mol
The compound features a purine base with substituents that enhance its biological potential. The presence of a sulfanyl group is particularly noteworthy as it may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the purine family exhibit diverse biological activities, including anticancer, antiviral, and antimicrobial properties. Specifically, this compound has shown promising results in various studies.
Anticancer Activity
A study on substituted purines highlighted the cytotoxic effects of related compounds against various cancer cell lines. The compound's structural analogs demonstrated significant inhibitory effects on cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| AH-206 | HeLa | 17.3 |
| A375 | 0.87 | |
| HCT116 | 0.55 |
The IC50 values indicate that lower concentrations are effective in inhibiting cell growth, suggesting a potent anticancer activity for the compound and its derivatives .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar purine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Antiangiogenic Effects : The compound may inhibit vascular endothelial growth factor receptor (VEGFR) activity, reducing tumor blood supply .
Case Studies and Research Findings
Several studies have explored the biological activities of purine derivatives:
- Antitumor Activity Study :
- Synthesis and Evaluation :
Q & A
Q. What are the established synthetic routes for 3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione?
Methodological Answer: The synthesis typically involves multi-step alkylation and functionalization of a purine core. A common approach includes:
- Step 1: Alkylation of the purine scaffold at the N-7 position using 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the 8-sulfanyl group via nucleophilic substitution with thiol reagents (e.g., NaSH or thiourea) in polar aprotic solvents like DMSO at 60–80°C .
- Step 3: Methylation at the N-3 position using methyl iodide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
Key challenges include controlling regioselectivity during alkylation and avoiding over-substitution. Yields range from 40–65%, with purity optimized via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the 3-methyl group appears as a singlet at δ 3.2–3.4 ppm, while aromatic protons from the benzyl group resonate at δ 7.1–7.4 ppm .
- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) are observed at m/z consistent with the molecular formula C₁₆H₁₈N₄O₂S (calculated: 354.45) .
- X-ray Crystallography: Used to resolve ambiguous stereochemistry. A related purine derivative (8-(2-hydroxyphenyl)-1,3-dimethyl-1H-purine-2,6-dione) showed a planar purine core with substituent dihedral angles of 85–90°, validated by CCDC deposition .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation steps be addressed during synthesis?
Methodological Answer: Regioselectivity is influenced by:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor N-7 alkylation over N-9 due to stabilization of transition states .
- Catalysts: Phase-transfer catalysts (e.g., TBAB) enhance reactivity at sterically hindered positions .
- Temperature Control: Lower temperatures (0–5°C) reduce competing reactions, as demonstrated in automated synthesis workflows for similar purine derivatives .
Computational modeling (e.g., DFT calculations) predicts charge distribution on the purine ring, guiding reagent selection .
Q. What computational methods predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Reaction Path Search: Quantum mechanical calculations (e.g., Gaussian 16) model transition states for sulfanyl group introduction, identifying energy barriers of ~25 kcal/mol .
- Molecular Docking: AutoDock Vina simulates binding to adenosine receptors, showing a docking score of −9.2 kcal/mol for the 3-methylbenzyl group in hydrophobic pockets .
- MD Simulations: GROMACS assesses stability in aqueous solutions, revealing aggregation tendencies due to the hydrophobic benzyl moiety .
Q. How can discrepancies in reported biological activities of similar purine derivatives be resolved?
Methodological Answer: Contradictions arise from:
- Substituent Effects: The 3-methylbenzyl group enhances lipophilicity (logP = 2.8) compared to cyclohexylamino analogs (logP = 1.5), altering membrane permeability .
- Assay Conditions: Varying ATP concentrations (1–10 μM) in kinase inhibition assays impact IC₅₀ values (e.g., 0.8 μM vs. 3.2 μM) .
- Data Normalization: Use internal controls (e.g., staurosporine for kinase assays) and report activity as % inhibition ± SEM across triplicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
